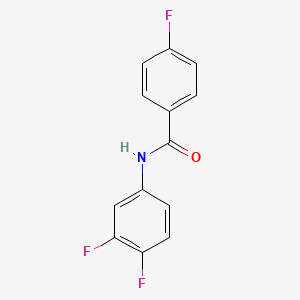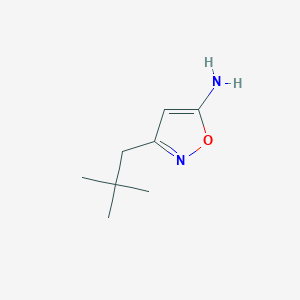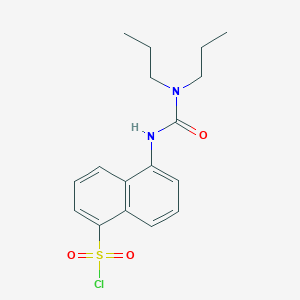
5-((2-Morpholinoethyl)amino)naphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride involves the reaction of naphthalene-1-sulfonyl chloride with 2-(morpholin-4-yl)ethylamine under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can react with nucleophiles, leading to the substitution of the sulfonyl chloride group with other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride is widely used in scientific research, particularly in the field of proteomics . It is used as a labeling reagent for the detection and quantification of proteins and peptides . The compound’s ability to form stable fluorescent adducts with amino groups makes it valuable for various analytical techniques, including fluorescence spectroscopy and mass spectrometry . Additionally, it is used in the study of protein-protein interactions and protein folding dynamics .
Mecanismo De Acción
The mechanism of action of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride involves the formation of covalent bonds with amino groups in proteins and peptides . This reaction results in the formation of stable fluorescent adducts, which can be detected and quantified using fluorescence-based techniques . The compound’s ability to selectively react with amino groups makes it a valuable tool for studying protein structure and function .
Comparación Con Compuestos Similares
5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride is similar to other sulfonyl chloride derivatives, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) . Both compounds are used as fluorescent labeling reagents in proteomics research . 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride has a unique structure that allows for specific interactions with certain amino groups, making it particularly useful for studying protein-protein interactions and protein folding dynamics .
Similar Compounds
Propiedades
Fórmula molecular |
C16H19ClN2O3S |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
5-(2-morpholin-4-ylethylamino)naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C16H19ClN2O3S/c17-23(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18-7-8-19-9-11-22-12-10-19/h1-6,18H,7-12H2 |
Clave InChI |
MOYKMYATZFHCBG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
SMILES canónico |
C1COCCN1CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1635785.png)












